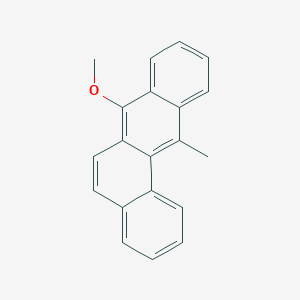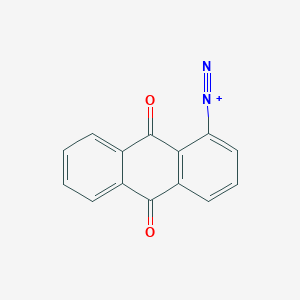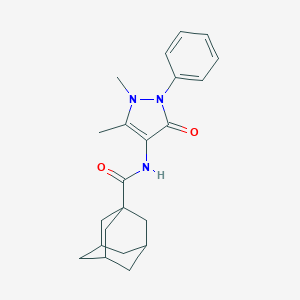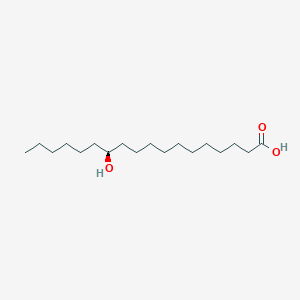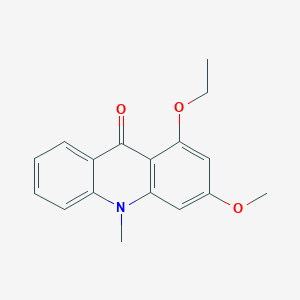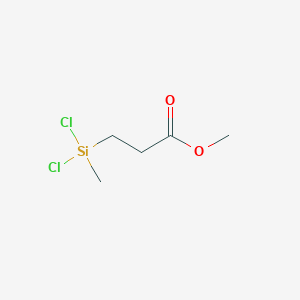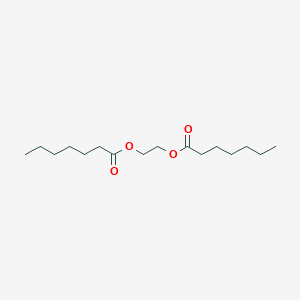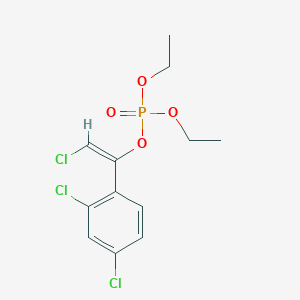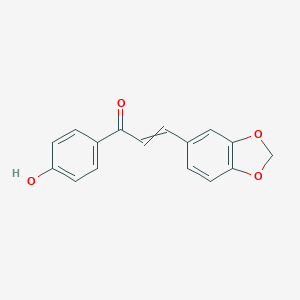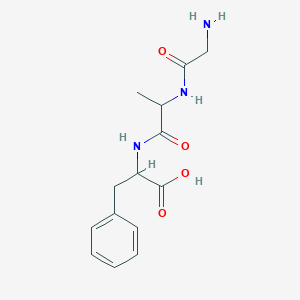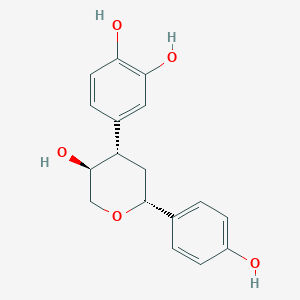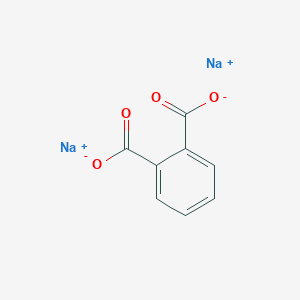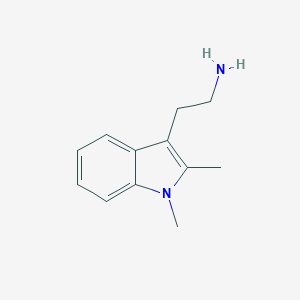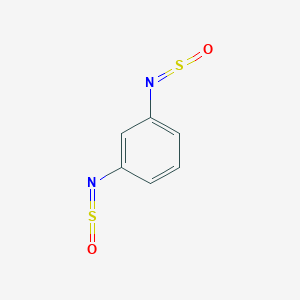![molecular formula C18H15N3O3S B103606 4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid CAS No. 17040-79-8](/img/structure/B103606.png)
4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid, commonly known as Acid Orange 7, is a water-soluble dye that belongs to the azo dye family. It is widely used in various industries such as textiles, paper, leather, and food for coloring purposes. However, the discharge of this dye into the environment can cause severe health hazards to humans and aquatic life. Hence, it is necessary to understand the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Acid Orange 7.
作用机制
Acid Orange 7 is a sulfonic acid azo dye that contains a chromophore group (-N=N-) and an auxochrome group (-SO3H). The chromophore group is responsible for the color of the dye, whereas the auxochrome group enhances the solubility of the dye in water. The mechanism of action of Acid Orange 7 involves the formation of a complex between the dye and the substrate surface through the electrostatic and van der Waals forces. The dye molecules can also penetrate the substrate surface and interact with the functional groups of the substrate through hydrogen bonding and hydrophobic interactions.
生化和生理效应
Acid Orange 7 has been reported to cause adverse biochemical and physiological effects on humans and aquatic life. It can cause skin irritation, eye damage, and respiratory problems in humans. Moreover, it can cause DNA damage, oxidative stress, and genotoxicity in different organisms. Acid Orange 7 can also inhibit the growth and photosynthetic activity of algae and other aquatic plants, leading to a decrease in dissolved oxygen levels and an increase in water toxicity.
实验室实验的优点和局限性
Acid Orange 7 has several advantages for lab experiments, such as its high solubility in water, stability under different pH conditions, and easy detection by UV-Vis spectroscopy. However, it also has some limitations, such as its non-specific adsorption on different surfaces, the interference of other compounds in the sample matrix, and the difficulty in separating the dye from the sample matrix.
未来方向
The future directions of Acid Orange 7 research include the development of new adsorbents and photocatalysts for the removal of the dye from contaminated water sources. Moreover, the enzymatic degradation of Acid Orange 7 by different microorganisms can be further investigated to identify the enzymes involved in the degradation pathway. Furthermore, the toxicological effects of Acid Orange 7 on different organisms can be studied to assess its ecological impact and develop effective mitigation strategies.
合成方法
Acid Orange 7 can be synthesized by the diazotization of 4-aminobenzenesulfonic acid and coupling with 4-(anilino)phenol in the presence of sodium hydroxide. The reaction can be represented as follows:
4-aminobenzenesulfonic acid + NaNO2 + HCl → 4-nitrobenzenesulfonic acid
4-nitrobenzenesulfonic acid + Fe/HCl → 4-aminobenzenesulfonic acid diazonium salt
4-(anilino)phenol + NaOH → 4-(anilino)phenoxide
4-aminobenzenesulfonic acid diazonium salt + 4-(anilino)phenoxide → Acid Orange 7
科学研究应用
Acid Orange 7 has been extensively used as a model compound in various scientific research studies. It has been used as a probe to investigate the adsorption behavior of dyes on different surfaces, including activated carbon, zeolites, and clays. It has also been used as a substrate to study the enzymatic degradation of azo dyes by different microorganisms. Moreover, Acid Orange 7 has been used as a tool to assess the photocatalytic activity of different nanomaterials.
属性
CAS 编号 |
17040-79-8 |
|---|---|
产品名称 |
4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid |
分子式 |
C18H15N3O3S |
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-[(4-anilinophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H15N3O3S/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H,(H,22,23,24) |
InChI 键 |
LXEMVZAXEIKMOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |
其他 CAS 编号 |
17040-79-8 |
相关CAS编号 |
554-73-4 (mono-hydrochloride salt) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



